Pyrazolo[1,5-a]pyridin-4-ylmethanol
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Overview
Description
Pyrazolo[1,5-a]pyridin-4-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyridines .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridines has been a topic of interest in recent years due to their significance in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyridine core, which is a type of nitrogen ring junction heterocyclic compound .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridines are versatile compounds that can undergo various chemical reactions. They can be easily prepared and further modified, such as by electron gaining and donating, which can significantly alter their chemical properties .
Scientific Research Applications
Synthesis and Biomedical Applications
Pyrazolo[1,5-a]pyridines, including variants like pyrazolo[3,4-b]pyridines, have been synthesized through various methods, starting from both preformed pyrazole or pyridine. These compounds have been identified for their potential in biomedical applications, reflecting the diversity of substituents and synthetic methods utilized in their creation. The significance of these compounds in medicinal chemistry is underscored by their inclusion in numerous studies and patents, highlighting their broad spectrum of biological activities (Donaire-Arias et al., 2022).
Material Science and Photophysical Properties
Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in materials science due to their notable photophysical properties. These compounds, recognized for their structural similarity to purine, have been extensively studied, revealing a wide range of potential applications beyond their biological activities. The synthesis of these derivatives through regioselective methods further emphasizes their versatility and the ongoing interest in exploring their utility in new scientific domains (Moustafa et al., 2022).
Antimicrobial and Antiviral Activities
Research into pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives has demonstrated their potential in combating various microbial and viral infections. These compounds have been synthesized and tested for cytotoxicity, anti-HSV1, anti-HAV, and MBB activities, showcasing their broad-spectrum antimicrobial and antiviral capabilities (Attaby et al., 2007).
Anti-Mycobacterial Activity
The exploration of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines has revealed potent inhibitory effects against Mycobacterium tuberculosis. These compounds, characterized by their structural activity relationships, have shown promise in the treatment of tuberculosis, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in addressing infectious diseases (Sutherland et al., 2022).
Synthetic Strategies and Chemical Properties
Pyrazolo[1,5-a]pyridines are recognized for their importance in medicinal chemistry due to their versatile synthetic strategies and significant chemical properties. The development of new synthetic approaches has facilitated the exploration of these compounds' potential in drug development, underscoring their role in the advancement of heterocyclic chemistry (Devi Priya et al., 2020).
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyridines have attracted a great deal of attention in recent years due to their significant photophysical properties and their potential applications in medicinal chemistry . The growing wealth of pyrazolo[1,5-a]pyridine analogs focuses on synthetic strategies in current years . Future research may continue to explore novel synthetic strategies and potential applications of these compounds.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-1-5-10-8(7)3-4-9-10/h1-5,11H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGXBCKXKTZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362661-87-8 |
Source
|
Record name | pyrazolo[1,5-a]pyridin-4-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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